Bastadin 14
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Overview
Description
Bastadin 14 is a natural product found in Pseudoceratina purpurea with data available.
Scientific Research Applications
Calcium Channel Modulation
Bastadin-14 has been explored for its potential in modulating calcium channels. Research by Masuno, Pessah, Olmstead, & Molinski (2006) found that analogues of Bastadin-5, a related compound, can either enhance or inhibit calcium channel activity. This suggests a complex interaction with channel complexes, potentially relevant for targeting calcium signaling pathways in various cells.
Anti-Cancer Properties
A study by Aoki et al. (2006) discovered that certain bastadins, including Bastadin-14, exhibit anti-proliferative activities against endothelial cells, indicating a potential role in cancer treatment. Similarly, Greve et al. (2008) identified cytotoxic properties of Bastadin-24, a derivative of Bastadin-14, suggesting the potential for selective cancer cell targeting.
Anti-Angiogenic Effects
Research by Aoki et al. (2006) also highlighted Bastadin-14's anti-angiogenic effects. It selectively inhibits the proliferation of human umbilical vein endothelial cells, indicating a role in preventing new blood vessel formation, a crucial factor in tumor growth and metastasis.
Delta-Opioid Receptor Affinity
Carroll et al. (2010) Carroll, Kaiser, Davis, Moni, Hooper, & Quinn (2010) identified that certain bastadins, including Bastadin-25, exhibit potent affinity for delta-opioid receptors. This finding opens up possibilities for Bastadin-14 in neuroscience and pain management research.
Anti-Atherosclerotic Effects
Eguchi et al. (2015) Eguchi, Kato, Fujiwara, Losung, Mangindaan, de Voogd, Takeya, & Tsukamoto (2015) found that bastadins suppress the formation of foam cells in macrophages, which is crucial in the progression of atherosclerosis. This suggests a potential application of Bastadin-14 in cardiovascular disease treatment.
properties
Molecular Formula |
C34H25Br5N4O8 |
---|---|
Molecular Weight |
1017.1 g/mol |
IUPAC Name |
(12E,25E,28E)-5,16,21,32,33-pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione |
InChI |
InChI=1S/C34H25Br5N4O8/c35-20-7-16-1-2-27(20)50-28-15-19(11-22(37)30(28)44)13-26(43-49)34(47)40-5-3-17-9-23(38)32(24(39)10-17)51-29-14-18(8-21(36)31(29)45)4-6-41-33(46)25(12-16)42-48/h1-3,5,7-11,14-15,44-45,48-49H,4,6,12-13H2,(H,40,47)(H,41,46)/b5-3+,42-25+,43-26+ |
InChI Key |
HXWATZFIMWEHEG-XDDRAWHZSA-N |
Isomeric SMILES |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)N/C=C/C4=CC(=C(C(=C4)Br)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NC=CC4=CC(=C(C(=C4)Br)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |
synonyms |
bastadin 14 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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